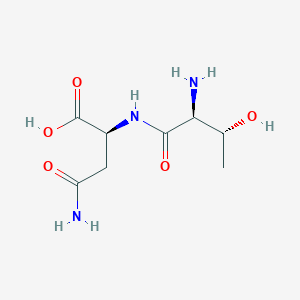
Threonylasparagine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Threonylasparagine is a dipeptide composed of the amino acids threonine and asparagine. It is an incomplete breakdown product of protein digestion or protein catabolism. Dipeptides are organic compounds containing a sequence of exactly two alpha-amino acids joined by a peptide bond .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Threonylasparagine can be synthesized through standard peptide synthesis techniques, which involve the coupling of threonine and asparagine. The process typically uses protecting groups to prevent unwanted side reactions. The coupling reaction is facilitated by reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).
Industrial Production Methods: Industrial production of this compound may involve solid-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis (LPPS). SPPS is preferred for its efficiency and ability to produce high-purity peptides. The process involves anchoring the initial amino acid to a solid resin, followed by sequential addition of protected amino acids, and finally cleaving the peptide from the resin.
Análisis De Reacciones Químicas
Types of Reactions: Threonylasparagine can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the threonine residue, leading to the formation of hydroxythreonine.
Reduction: Reduction reactions are less common but can involve the reduction of any oxidized forms of the peptide.
Substitution: Substitution reactions can occur at the amino or carboxyl groups, leading to the formation of derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.
Reduction: Sodium borohydride (NaBH₄) or other reducing agents.
Substitution: Various reagents depending on the desired substitution, such as acyl chlorides for acylation reactions.
Major Products Formed:
Oxidation: Hydroxythreonine derivatives.
Reduction: Reduced forms of the peptide.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Threonylasparagine has several applications in scientific research:
Chemistry: Used as a model compound in peptide synthesis studies.
Biology: Studied for its role in protein metabolism and as a potential biomarker for certain metabolic disorders.
Medicine: Investigated for its potential therapeutic effects and as a component in peptide-based drugs.
Industry: Used in the production of peptide-based materials and as a standard in analytical techniques.
Mecanismo De Acción
The mechanism of action of threonylasparagine involves its role as a dipeptide in protein metabolism. It is formed during the breakdown of proteins and can be further hydrolyzed into its constituent amino acids, threonine and asparagine. These amino acids are then utilized in various metabolic pathways, including protein synthesis and energy production .
Comparación Con Compuestos Similares
Threonylglutamine: Another dipeptide composed of threonine and glutamine.
Asparaginylthreonine: A dipeptide with the same amino acids but in reverse order.
Threonylserine: A dipeptide composed of threonine and serine.
Comparison: Threonylasparagine is unique due to its specific combination of threonine and asparagine, which imparts distinct biochemical properties. Compared to other dipeptides, it may have different stability, solubility, and reactivity profiles, making it suitable for specific applications in research and industry.
Propiedades
Número CAS |
330601-56-4 |
|---|---|
Fórmula molecular |
C8H15N3O5 |
Peso molecular |
233.22 g/mol |
Nombre IUPAC |
(2S)-4-amino-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C8H15N3O5/c1-3(12)6(10)7(14)11-4(8(15)16)2-5(9)13/h3-4,6,12H,2,10H2,1H3,(H2,9,13)(H,11,14)(H,15,16)/t3-,4+,6+/m1/s1 |
Clave InChI |
UQTNIFUCMBFWEJ-IWGUZYHVSA-N |
SMILES isomérico |
C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)O)N)O |
SMILES canónico |
CC(C(C(=O)NC(CC(=O)N)C(=O)O)N)O |
Descripción física |
Solid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


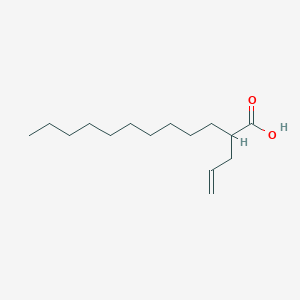


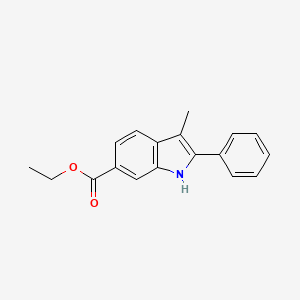
![2-[4-Fluoro-3-(2-fluorophenyl)phenyl]acetic acid](/img/structure/B14123032.png)


![benzyl 2-[9-(3-chloro-2-methylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B14123045.png)
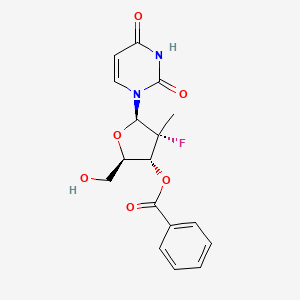
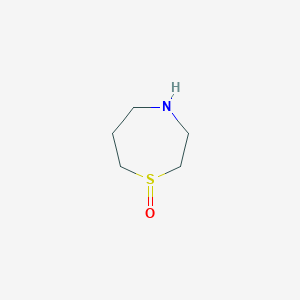

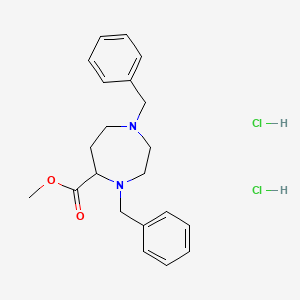

![ethyl 2-(1-methyl-2,4-dioxo-7-phenyl-8-(m-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14123078.png)
